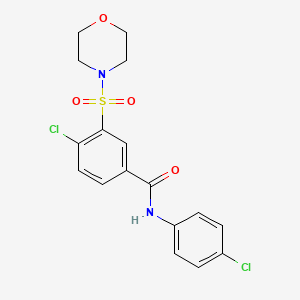
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes known as heat shock protein 90 (HSP90), which play an important role in the regulation of cellular homeostasis and the response to stress.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that plays a critical role in the stabilization and activation of numerous client proteins, many of which are oncogenic. By inhibiting 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these client proteins and ultimately result in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide are primarily related to its inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of numerous oncogenic client proteins, resulting in cancer cell death. Additionally, inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to disrupt the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. This makes it a useful tool for studying the role of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in cellular homeostasis and the response to stress. However, one limitation of using this compound is its potential off-target effects, as 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is involved in the regulation of numerous cellular processes.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors for use as anticancer agents. Another direction is the investigation of the potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibition in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the off-target effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors and their potential impact on normal cellular processes.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a multi-step process that involves the reaction of several intermediate compounds. The starting material for this synthesis is 4-chlorobenzoic acid, which is first converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloroaniline to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to give the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that is overexpressed in many cancer cells and plays a critical role in the stabilization and activation of numerous oncogenic proteins. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these proteins and ultimately result in cancer cell death. In addition to its potential as an anticancer agent, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGPIZNBRYHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

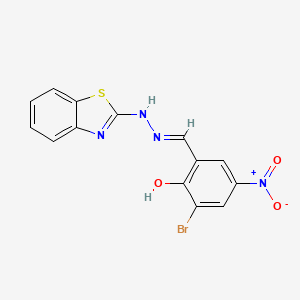
![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
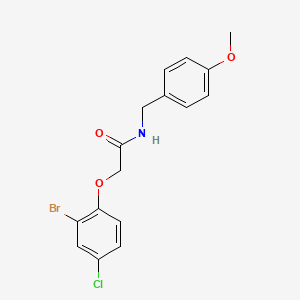
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
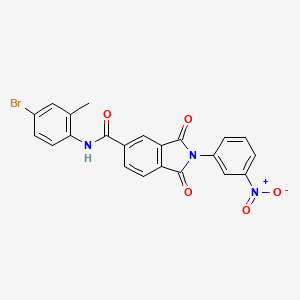
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
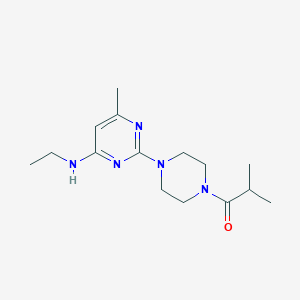

![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)